Lipophilicity (XLogP3) Comparison: 4,6-Difluoro Propanehydrazide vs. 4-Chloro Analog and Unsubstituted Benzothiazole Hydrazide
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide exhibits a computed XLogP3-AA value of 2.9, compared to approximately 3.5 for the 4-chloro analog N'-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide and approximately 2.2 for the unsubstituted 3-(1,3-benzothiazol-2-yl)propanehydrazide [1][2]. The intermediate lipophilicity of the 4,6-difluoro compound positions it within an optimal window for both membrane permeability and aqueous solubility, avoiding the excessive lipophilicity often associated with chlorinated benzothiazoles [3].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 [1] |
| Comparator Or Baseline | N'-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide: XLogP3 estimated ~3.5; 3-(1,3-benzothiazol-2-yl)propanehydrazide: XLogP3 ~2.2 [2] |
| Quantified Difference | ΔXLogP3AA = -0.6 vs. 4-chloro analog; +0.7 vs. unsubstituted analog |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem release 2021.05.07); comparator values estimated from analogous structures in PubChem |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, solubility, and promiscuous binding; the 4,6-difluoro compound avoids the high logP penalty of chlorinated analogs while maintaining sufficient hydrophobicity for target engagement.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 7105711, N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide. Retrieved May 11, 2026. View Source
- [2] PubChem Compound entries for 3-(1,3-benzothiazol-2-yl)propanehydrazide (CID 344095) and N'-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide (CID 3320834). Computed properties accessed May 2026. View Source
- [3] Waring, M.J. Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. View Source
